molecular formula C9H8IN B3040024 5-Iodo-2-methyl-1H-indole CAS No. 148322-07-0

5-Iodo-2-methyl-1H-indole

Cat. No. B3040024
CAS RN: 148322-07-0
M. Wt: 257.07 g/mol
InChI Key: IFOCFLVSFXBTNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-2-methyl-1H-indole is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest due to their significant role in natural products and drugs . The Fischer indole synthesis is one of the well-known methods for the synthesis of indole derivatives . In this method, an optically active cyclohexanone and phenylhydrazine hydrochloride are used with methanesulfonic acid under reflux in methanol to give the corresponding tricyclic indole .


Molecular Structure Analysis

The molecular structure of 5-Iodo-2-methyl-1H-indole consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecular formula is C9H9N and the molecular weight is 131.1745 .


Chemical Reactions Analysis

Indoles, including 5-Iodo-2-methyl-1H-indole, show various biologically vital properties . They play a main role in cell biology and have applications as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

properties

IUPAC Name

5-iodo-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8IN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOCFLVSFXBTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2-methyl-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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